Cas no 71057-01-7 (2-Naphthaleneacetonitrile, 6-hydroxy-)
2-Naphthaleneacetonitrile, 6-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthaleneacetonitrile, 6-hydroxy-
-
- Inchi: 1S/C12H9NO/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8,14H,5H2
- InChI Key: PWWQFJOWVJPYCO-UHFFFAOYSA-N
- SMILES: C1=C2C(C=C(O)C=C2)=CC=C1CC#N
2-Naphthaleneacetonitrile, 6-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003308-500mg |
6-Naphthol-2-acetonitrile |
71057-01-7 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A219003308-1g |
6-Naphthol-2-acetonitrile |
71057-01-7 | 98% | 1g |
$1735.55 | 2023-09-01 |
2-Naphthaleneacetonitrile, 6-hydroxy- Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-Naphthaleneacetonitrile, 6-hydroxy-
2-Naphthaleneacetonitrile, 6-hydroxy- (CAS No. 71057-01-7): A Comprehensive Overview
2-Naphthaleneacetonitrile, 6-hydroxy- (CAS No. 71057-01-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its naphthalene backbone and hydroxyl-substituted acetonitrile moiety, serves as a versatile intermediate in synthetic chemistry. Its unique structural features make it a valuable building block for the development of advanced materials and bioactive molecules.
The chemical structure of 6-hydroxy-2-naphthaleneacetonitrile consists of a naphthalene ring system with a hydroxyl group at the 6-position and an acetonitrile group at the 2-position. This arrangement imparts distinct electronic and steric properties, which are exploited in various applications. Researchers and industry professionals often search for "synthesis of 6-hydroxy-2-naphthaleneacetonitrile" or "applications of CAS 71057-01-7," highlighting the compound's relevance in contemporary chemical research.
One of the primary applications of 2-Naphthaleneacetonitrile, 6-hydroxy- is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of drug candidates. Its structural motif is found in molecules with potential therapeutic effects, such as anti-inflammatory and anticancer agents. Recent studies have explored its role in the development of novel kinase inhibitors, a hot topic in drug discovery. The demand for "pharmaceutical intermediates like 6-hydroxy-2-naphthaleneacetonitrile" has surged, reflecting the growing interest in targeted therapies.
In addition to pharmaceuticals, CAS 71057-01-7 finds utility in the agrochemical sector. Its derivatives are investigated for their potential as plant growth regulators or pest control agents. The compound's ability to modulate biological pathways makes it a candidate for sustainable agricultural solutions, aligning with the global trend toward eco-friendly farming practices. Searches for "agrochemical uses of 6-hydroxy-2-naphthaleneacetonitrile" have increased, underscoring its importance in this field.
Material science is another area where 2-Naphthaleneacetonitrile, 6-hydroxy- shines. Its conjugated aromatic system and functional groups make it a promising precursor for organic semiconductors and luminescent materials. Researchers are exploring its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic devices, addressing the need for energy-efficient technologies. Queries like "6-hydroxy-2-naphthaleneacetonitrile in OLEDs" reflect the compound's potential in cutting-edge applications.
The synthesis of 6-hydroxy-2-naphthaleneacetonitrile typically involves multi-step organic reactions, starting from naphthalene derivatives. Common methods include Friedel-Crafts acylation followed by nitrile formation and hydroxylation. Optimizing these processes for yield and purity is a recurring theme in chemical forums, with many seeking "efficient synthesis routes for CAS 71057-01-7." Advances in catalytic systems and green chemistry principles are driving innovation in this area.
From a commercial perspective, the market for 2-Naphthaleneacetonitrile, 6-hydroxy- is expanding, driven by its diverse applications. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the demand from research institutions and industrial clients. The rise of online chemical marketplaces has made it easier for buyers to source "high-purity 6-hydroxy-2-naphthaleneacetonitrile," further boosting its accessibility.
Safety and handling of CAS 71057-01-7 are also critical considerations. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with this compound. Material safety data sheets (MSDS) provide essential guidelines for storage and disposal, ensuring safe usage. Searches for "safety data for 6-hydroxy-2-naphthaleneacetonitrile" indicate a proactive approach to risk management among users.
In conclusion, 2-Naphthaleneacetonitrile, 6-hydroxy- (CAS No. 71057-01-7) is a multifaceted compound with significant implications across multiple industries. Its role as a pharmaceutical intermediate, agrochemical precursor, and material science building block underscores its versatility. As research continues to uncover new applications, the interest in "6-hydroxy-2-naphthaleneacetonitrile uses" and "CAS 71057-01-7 suppliers" is expected to grow, solidifying its position in the chemical landscape.
71057-01-7 (2-Naphthaleneacetonitrile, 6-hydroxy-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)